REACTION_SMILES
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[C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:11][C:12]1([CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH2:13][CH2:14][CH2:15]1.[CH3:22][CH2:23][OH:24].[K+:2].[OH-:1]>>[C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[NH:11][C:12]1([CH2:16][C:17](=[O:18])[OH:19])[CH2:13][CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC1(NC(=O)c2ccccc2)CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)CC1(NC(=O)c2ccccc2)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |